molecular formula C63H100O30 B14868212 Secotubeimoside I CAS No. 106235-32-9

Secotubeimoside I

Cat. No.: B14868212
CAS No.: 106235-32-9
M. Wt: 1337.4 g/mol
InChI Key: TUOKVBKUAPFXAA-QPHNVICWSA-N
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Description

Secotubeimoside I (CAS: 106235-32-9) is a triterpenoid saponin classified as an open-ring analogue of Tubeimoside I, a compound derived from the tuber of Bolbostemma paniculatum (Chinese: 土贝母) . Its molecular formula is C₆₀H₁₀₀O₃₀, with a molecular weight of 1337.5 g/mol . The structural distinction lies in the cleavage of the cyclic moiety in Tubeimoside I, resulting in a linear configuration that alters physicochemical properties such as polarity and solubility . This compound is primarily utilized as a reference standard in phytochemical and pharmacological research due to its structural relevance to bioactive saponins .

Properties

CAS No.

106235-32-9

Molecular Formula

C63H100O30

Molecular Weight

1337.4 g/mol

IUPAC Name

(3S)-5-[(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-2-[(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbonyl]oxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-2-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3-hydroxy-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C63H100O30/c1-26-46(88-37(72)20-58(4,82)19-36(70)71)47(89-51-43(78)38(73)30(67)22-83-51)45(80)53(86-26)91-48-40(75)32(69)24-85-54(48)93-56(81)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)92-55-49(42(77)41(76)33(21-64)87-55)90-52-44(79)39(74)31(68)23-84-52/h9,26,28-35,38-55,64-69,73-80,82H,10-25H2,1-8H3,(H,70,71)/t26-,28-,29-,30+,31-,32-,33+,34+,35+,38-,39-,40-,41+,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1

InChI Key

TUOKVBKUAPFXAA-QPHNVICWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)OC(=O)C[C@](C)(CC(=O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O)OC(=O)CC(C)(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Secotubeimoside I can be synthesized through various chemical routes. The primary method involves the extraction of tubeimoside I from Bolbostemma paniculatum, followed by chemical modification to obtain this compound . The synthetic route typically includes steps such as hydrolysis, oxidation, and glycosylation under specific reaction conditions. Industrial production methods focus on optimizing these steps to achieve high yield and purity .

Chemical Reactions Analysis

Secotubeimoside I undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of this compound .

Comparison with Similar Compounds

Table 1: Key Molecular Features of Secotubeimoside I and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Feature
This compound 106235-32-9 C₆₀H₁₀₀O₃₀ 1337.5 Open-ring Tubeimoside I analogue
Tubeimoside I 102040-03-9 C₆₃H₉₈O₂₉ 1319.46 Cyclic triterpenoid saponin
Tubeimoside II 115810-12-3 C₆₃H₉₈O₃₀ 1335.5 Hydroxyl-substituted derivative
Tubeimoside III 115810-13-4 C₆₄H₁₀₀O₃₁ 1365.5 Methylated side chain
Dipsacoside B 33289-85-9 C₅₃H₈₆O₂₂ 1074.56 Smaller aglycone core
Akebia saponin E 39524-14-6 C₅₂H₈₄O₂₂ 1061.2 Pentacyclic oleanane backbone
Macranthoidin A 140360-29-8 C₅₉H₉₆O₂₇ 1237.4 Hexaoxygenated glycosylation

Key Observations :

  • This compound vs. Tubeimoside I : The open-ring structure of this compound reduces carbon count (C₆₀ vs. C₆₃) but increases oxygen atoms (O₃₀ vs. O₂₉), enhancing polarity . This modification likely impacts its solubility in aqueous systems compared to the cyclic Tubeimoside I.
  • Tubeimoside Series : Tubeimoside II and III exhibit incremental increases in molecular weight due to hydroxylation and methylation, respectively, which may influence receptor-binding specificity .
  • Non-Tubeimoside Saponins: Dipsacoside B and Akebia saponin E have significantly lower molecular weights (≤1074 g/mol), reflecting simpler glycosylation patterns and smaller aglycone cores .

Functional and Pharmacological Comparisons

Critical Analysis :

  • However, its bioactivity remains understudied compared to cyclic variants.
  • Tubeimoside I : Demonstrates robust anticancer activity, attributed to its cyclic structure stabilizing interactions with cellular targets like Bcl-2 proteins .
  • Functional Trade-offs : Simplified saponins like Dipsacoside B exhibit higher bioavailability but lower target specificity compared to larger compounds like this compound .

Methodological Considerations

Analytical techniques for saponin comparison, such as HPLC-MS, require rigorous validation for precision (e.g., ≤2% RSD) and accuracy (≥98% recovery) to distinguish structurally similar compounds like this compound and Tubeimoside I . Supplementary data from recent studies (e.g., retention times, fragmentation patterns) are critical for unambiguous identification .

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